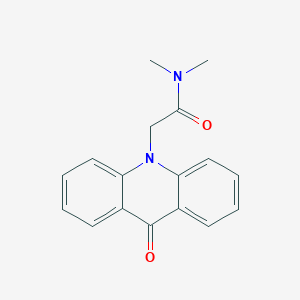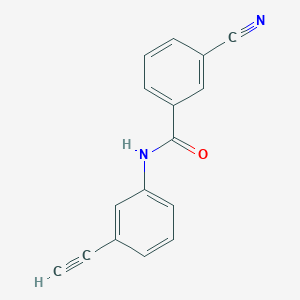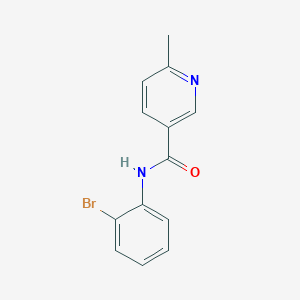
6-methoxy-N-propan-2-ylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-propan-2-ylquinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPQC is a quinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors. This binding leads to activation of the receptor and subsequent release of neurotransmitters such as dopamine and acetylcholine. The activation of these receptors has been reported to enhance cognitive function and improve memory.
Biochemical and Physiological Effects
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to have various biochemical and physiological effects, including enhancement of cognitive function and memory. It has also been reported to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. Additionally, 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been shown to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide in lab experiments is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. This selectivity allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 6-methoxy-N-propan-2-ylquinoline-2-carboxamide research, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the neuroprotective effects of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide and its potential use in the treatment of Parkinson's disease. Furthermore, the development of new methods for synthesizing 6-methoxy-N-propan-2-ylquinoline-2-carboxamide with improved solubility and selectivity could lead to new applications in scientific research.
Métodos De Síntesis
6-methoxy-N-propan-2-ylquinoline-2-carboxamide can be synthesized using various methods, including the reaction of 6-methoxyquinoline-2-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 6-methoxy-2-nitrobenzoic acid with isopropylamine followed by reduction of the nitro group using hydrogen gas and palladium on carbon. These methods have been reported to produce high yields of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide.
Aplicaciones Científicas De Investigación
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been used in scientific research for various purposes, including as a fluorescent probe for imaging of biological tissues and cells. It has also been used as a tool for studying the function of nicotinic acetylcholine receptors in the brain. 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to selectively bind to the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
Propiedades
IUPAC Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(17)13-6-4-10-8-11(18-3)5-7-12(10)16-13/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHAVVEWCRUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)











